molecular formula C18H21N5O2S B2566823 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide CAS No. 893931-29-8

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B2566823
CAS No.: 893931-29-8
M. Wt: 371.46
InChI Key: GSOJWJBYUDFCJY-UHFFFAOYSA-N
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Description

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a candidate for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dimethylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions to modify its electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the sulfanyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes. It can be used to probe the mechanisms of various biological pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system or inflammatory processes.

Industry

In industry, the compound could find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties could be leveraged in the design of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group and the N-(2-methoxyethyl)acetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or altering its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.

Uniqueness

Compared to these similar compounds, 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide stands out due to its complex structure and potential for diverse applications. Its pyrazolo[3,4-d]pyrimidine core provides unique biological activity, while the sulfanyl and N-(2-methoxyethyl)acetamide groups offer additional functionalization possibilities. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12-4-5-15(13(2)8-12)23-17-14(9-22-23)18(21-11-20-17)26-10-16(24)19-6-7-25-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOJWJBYUDFCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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